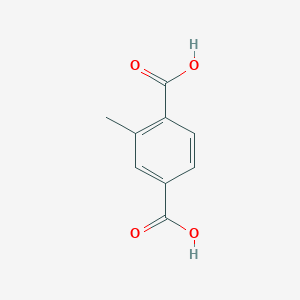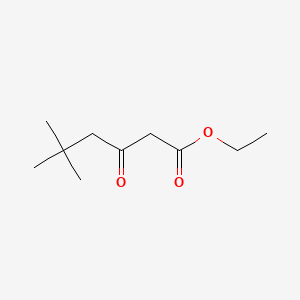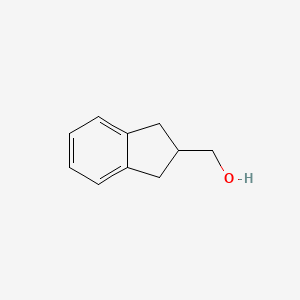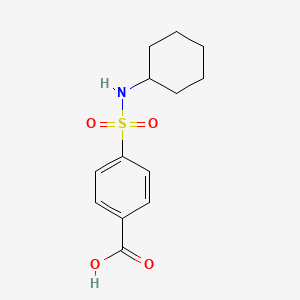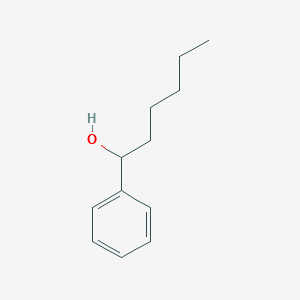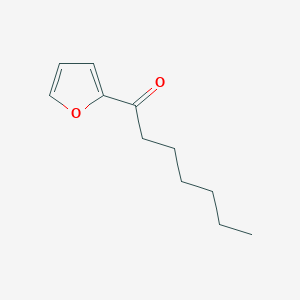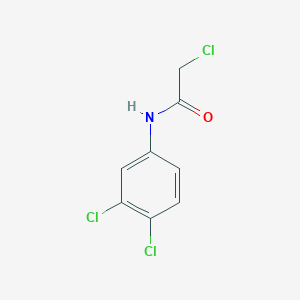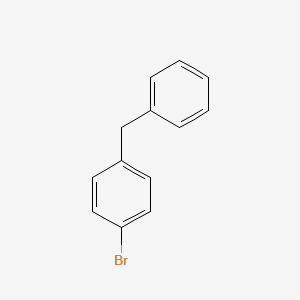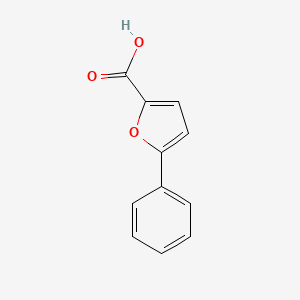
5-苯基呋喃-2-羧酸
概述
描述
5-Phenylfuran-2-carboxylic acid is an organic compound . It contains a total of 23 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Furane .
Synthesis Analysis
5-Phenylfuran-2-carboxylic acids have emerged as a new class of antimycobacterial agents . The preparation of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, a derivative of 5-phenylfuran-2-carboxylic acid, was described in a study . The synthesis involved various reactions, including the use of sodium chlorite, sodium dihydrogen phosphate, and 2-methyl-but-2-ene .
Molecular Structure Analysis
The molecular structure of 5-Phenylfuran-2-carboxylic acid includes a five-membered furan ring and a six-membered phenyl ring . The compound also contains a carboxylic acid group, which is aromatic .
Chemical Reactions Analysis
5-Phenylfuran-2-carboxylic acids are known to interfere with iron homeostasis, which is crucial in the context of antimycobacterial agents . The compounds have been studied for their potential to inhibit the salicylate synthase MbtI from M. tuberculosis .
Physical And Chemical Properties Analysis
5-Phenylfuran-2-carboxylic acid has a molecular formula of C11H8O3 and a molecular weight of 188.18 g/mol.
科学研究应用
生物合成和生物催化
- 羧酸的生物合成:5-苯基呋喃-2-羧酸在生物合成中具有潜在的工业应用。王、龚、何(2020)利用重组大肠杆菌将生物质衍生的呋喃转化为呋喃基羧酸,突出了这些化合物在生物催化中的工业相关性 (Wang, Gong, & He, 2020).
抗菌应用
- 抗分枝杆菌剂:森等人(2022)探索了 5-苯基呋喃-2-羧酸作为一类抗分枝杆菌剂。它们干扰铁稳态的能力使它们在结核病的治疗中很有前景 (Mori 等,2022).
化学合成和工业应用
呋喃的合成:朱等人(2016)开发了烷基 5-芳基呋喃-2-羧酸酯的合成策略。这些化合物在化工行业具有潜在应用,说明了 5-苯基呋喃-2-羧酸衍生物的多功能性 (Zhu, Xu, & Gong, 2016).
生物燃料和聚合物的生产:Dutta、Wu 和 Mascal(2015)展示了由 5-(氯甲基)呋喃-2-羧酸生产酰氯衍生物,可用于生产呋喃酸酯生物燃料和聚合物 (Dutta, Wu, & Mascal, 2015).
药物研究
- 有机锡化合物的抗菌活性:Dias 等人(2015)合成了衍生自席夫碱的锡(IV) 羧酸盐,其中包括 5-苯基呋喃-2-羧酸衍生物。这些化合物表现出显着的抗菌活性,表明它们在药物应用中的潜力 (Dias 等,2015).
未来方向
作用机制
Target of Action
5-Phenylfuran-2-carboxylic acid has been identified as a promising class of antimycobacterial agents that interfere with iron homeostasis . The primary target of this compound is the salicylate synthase (SaS) of Mycobacterium abscessus (Mab), an enzyme that catalyzes the first reaction of the biosynthesis of specific siderophores, which ensure the supply of iron in Mab .
Mode of Action
The interaction of 5-Phenylfuran-2-carboxylic acid with its target involves the inhibition of the salicylate synthase (SaS) of Mab . This inhibition disrupts the production of siderophores, which are essential for the iron acquisition in mycobacteria . The disruption of iron homeostasis affects the growth and survival of the bacteria.
Biochemical Pathways
The action of 5-Phenylfuran-2-carboxylic acid affects the siderophore-mediated iron acquisition pathway in mycobacteria . By inhibiting the salicylate synthase, the production of siderophores is disrupted, leading to a decrease in iron uptake. This affects various downstream processes that rely on iron as a cofactor, thereby limiting the ability of the bacteria to establish and maintain an infection .
Pharmacokinetics
The pharmacokinetics of a drug generally involve its absorption, distribution, metabolism, and excretion (adme), which determine the onset, duration, and intensity of the drug effect . These properties would impact the bioavailability of 5-Phenylfuran-2-carboxylic acid, influencing its effectiveness as an antimycobacterial agent.
Result of Action
The molecular and cellular effects of the action of 5-Phenylfuran-2-carboxylic acid involve the disruption of iron homeostasis in mycobacteria . By inhibiting the production of siderophores, the compound reduces the availability of iron, which is essential for various cellular processes. This leads to a decrease in the growth and survival of the bacteria, thereby exerting an antimycobacterial effect .
属性
IUPAC Name |
5-phenylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOMINFEASCICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352978 | |
| Record name | 5-Phenyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52938-97-3 | |
| Record name | 5-Phenyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenyl-2-furancarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 5-phenylfuran-2-carboxylic acid derivatives interact with their target, MbtI, and what are the downstream effects?
A1: 5-Phenylfuran-2-carboxylic acid derivatives act as inhibitors of MbtI, a salicylate synthase crucial for siderophore production in Mtb and Mab. These compounds bind to the active site of MbtI, competing with its natural substrates. [, ] This interaction disrupts the enzymatic activity of MbtI, effectively inhibiting the biosynthesis of siderophores. [, ] As siderophores are essential for iron acquisition, inhibiting their production hinders the growth and survival of Mtb and Mab, especially in iron-limited environments like the host. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1583536.png)




